molecular formula C20H19N3O2S B2655964 4-Methyl-2-phenyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole CAS No. 860649-91-8

4-Methyl-2-phenyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole

Cat. No. B2655964
M. Wt: 365.45
InChI Key: DJGRFGIXZUDKNK-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-phenyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole, also known as MTMT, is a synthetic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. MTMT belongs to the class of thiazole compounds, which have been reported to exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

Scientific Research Applications

Synthesis and Characterization of Thiazole Derivatives

  • A study by Çapan, Ilhan, and Dolatabadi (1993) discussed the synthesis of new thiazole derivatives, including fungicidal, insecticidal, and plant growth regulating activities. This highlights the potential application of thiazole compounds in agriculture and pest control (Çapan, Ilhan, & Dolatabadi, 1993).

Chemical Reactions and Derivatives

  • Research by Morel et al. (2003) focused on the chemical behavior of certain thiazole derivatives toward nitrogen and carbon nucleophiles, leading to the synthesis of various thiazole-related compounds. This study emphasizes the chemical versatility of thiazole compounds (Morel, Marchand, Sinbandhit, & Toupet, 2003).

Reactivity in Organic Synthesis

  • L'abbé, Sannen, and Vandendriessche (1992) reported on the reactivity of certain thiazole compounds in organic synthesis, particularly in reactions with ketenes and electrophilic acetylenes, demonstrating the utility of thiazoles in organic synthetic processes (L'abbé, Sannen, & Vandendriessche, 1992).

Synthesis of Polyfunctional Thiazolo[3,2-c]pyrimidines

  • A 2021 study by Litvinchuk et al. described an efficient route to synthesize new thiazolo[3,2-c]pyrimidine derivatives. This indicates the potential for developing complex molecules for various applications in chemistry and pharmacology (Litvinchuk, Bentya, Rusanov, & Vovk, 2021).

Application in Antiviral Research

  • Research by Attaby et al. (2006) explored the synthesis of thiazole derivatives and their potential antiviral activity. This suggests the relevance of thiazole compounds in the development of antiviral agents (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Cardioprotective Activity

properties

IUPAC Name

[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-13-9-11-17(12-10-13)22-20(24)25-23-15(3)18-14(2)21-19(26-18)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,22,24)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGRFGIXZUDKNK-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)ON=C(C)C2=C(N=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)O/N=C(\C)/C2=C(N=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-phenyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole

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